Methyl N-acetylanthranilate Methyl N-acetylanthranilate Methyl N-acetylanthranilate, also known as 2-(acetylamino)-benzoic acid or methyl 2-(acetylamino)benzoate, belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives. These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated. Methyl N-acetylanthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl N-acetylanthranilate is primarily located in the cytoplasm. Methyl N-acetylanthranilate has a very mild, fruity, and powdery taste.
Brand Name: Vulcanchem
CAS No.: 2719-08-6
VCID: VC21276947
InChI: InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
SMILES: CC(=O)NC1=CC=CC=C1C(=O)OC
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

Methyl N-acetylanthranilate

CAS No.: 2719-08-6

Cat. No.: VC21276947

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-acetylanthranilate - 2719-08-6

Specification

Description Methyl N-acetylanthranilate, also known as 2-(acetylamino)-benzoic acid or methyl 2-(acetylamino)benzoate, belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives. These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated. Methyl N-acetylanthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl N-acetylanthranilate is primarily located in the cytoplasm. Methyl N-acetylanthranilate has a very mild, fruity, and powdery taste.
CAS No. 2719-08-6
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name methyl 2-acetamidobenzoate
Standard InChI InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Standard InChI Key UYQKZKVNYKOXHG-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=C1C(=O)OC
Canonical SMILES CC(=O)NC1=CC=CC=C1C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator